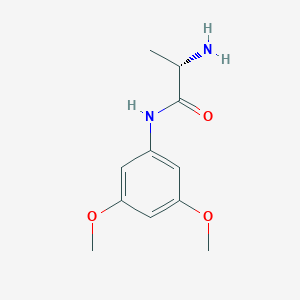

(S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide

Description

Significance of Alpha-Amino Amide Scaffolds in Chemical Research

The alpha-amino amide moiety is a privileged structural feature in numerous pharmaceutical agents and bioactive molecules. Its importance in drug design is multifaceted. Modulating the basicity of alkylamines is a critical factor in optimizing the pharmacokinetic and pharmacodynamic properties of a drug, and the incorporation of a carbonyl group adjacent to a nitrogen atom, as seen in α-amino amides, is an effective strategy to achieve this. nih.gov This structural arrangement influences a molecule's ionization state under physiological conditions, which in turn affects its solubility, lipophilicity, cell permeability, and potential for off-target interactions. nih.gov

Furthermore, the α-amino amide scaffold has been identified as a key pharmacophore in various therapeutic areas. For instance, compounds from the α-aminoamide family have been investigated as blockers of voltage-gated sodium channels, demonstrating analgesic effects in models of neuropathic pain. nih.gov In another domain, the α-aminoamide moiety can act as an effective zinc-binding group (ZBG). This has been exploited in the design of inhibitors for zinc-containing enzymes like Histone Deacetylase 6 (HDAC6), where the α-aminoamide can form a bidentate chelate with the zinc ion in the enzyme's active site, presenting a promising avenue for anti-cancer drug discovery. mdpi.com The versatility and favorable drug-like properties of this scaffold ensure its continued exploration in medicinal chemistry.

| Compound Class | Biological Target/Activity | Significance of α-Amino Amide Scaffold |

| HDAC6 Inhibitors | Histone Deacetylase 6 (HDAC6) | Acts as a Zinc-Binding Group (ZBG), chelating zinc in the active site. mdpi.com |

| Analgesics | Voltage-gated sodium channels (e.g., Nav1.7) | Forms the core structure for channel-blocking activity to treat neuropathic pain. nih.gov |

| General Pharmaceuticals | Various | Modulates amine basicity, improving drug-like properties. nih.gov |

Overview of Propionamide (B166681) and Dimethoxyphenyl Derivatives in Scientific Literature

Propionamide Derivatives: The propionamide framework and its parent, arylpropionic acid, are central to a wide range of pharmacologically active compounds. researchgate.netorientjchem.org Perhaps the most well-known examples are the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, which are arylpropionic acid derivatives. orientjchem.orgnih.gov The amide derivatives, or propionamides, are explored for a similarly broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticonvulsant properties. researchgate.netorientjchem.org For example, certain novel propionamide compounds have been investigated for their potential to treat diseases related to insulin (B600854) resistance, such as type II diabetes, by improving glucose uptake in cells. google.com The versatility of the propionamide structure makes it a valuable building block in the synthesis of complex molecules and drug conjugates. nih.gov

Dimethoxyphenyl Derivatives: The dimethoxyphenyl moiety is a key structural component in a vast number of biologically active compounds, particularly those targeting the central nervous system. The specific substitution pattern of the two methoxy (B1213986) groups on the phenyl ring is crucial for determining the pharmacological profile. For instance, 2,5-dimethoxyphenyl derivatives are famously associated with potent serotonergic activity, with many acting as agonists at the 5-HT₂A receptor, a key target in neuroscience research. acs.org Other substitution patterns are also of high interest; 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been studied for its antitumor activity in breast cancer cell lines. mdpi.com Furthermore, dimethoxyphenyl units serve as important intermediates in organic synthesis, for example, in the construction of phytoestrogens like 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, which has shown potent hair growth effects. nih.gov The presence of methoxy groups influences the molecule's electronic properties and its ability to interact with biological targets, making the dimethoxyphenyl scaffold a focal point of research. nih.govmdpi.com

| Derivative Class | Example Compound/Area of Study | Observed Biological Activity/Application |

| Propionamide | Naproxen-sulfa drug conjugates | Dual inhibition of urease and cyclooxygenase-2 (COX-2). nih.gov |

| Propionamide | Novel synthetic derivatives | Treatment of insulin resistance. google.com |

| 2,5-Dimethoxyphenyl | DOx series (e.g., DOI) | Potent serotonergic 5-HT₂A receptor agonists. acs.org |

| 3,4-Dimethoxyphenyl | Precursor for Isoflavanone 1 | Synthesis of phytoestrogen with hair growth-promoting activity. nih.gov |

Rationale for Academic Investigation of (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide

The academic pursuit of this compound is driven by a rational drug design strategy that involves the molecular hybridization of known bioactive fragments. The specific combination of the (S)-α-amino amide group, the propionamide linker, and the 3,5-dimethoxyphenyl ring system suggests a deliberate effort to create a novel chemical entity with a unique pharmacological profile.

The rationale can be deconstructed as follows:

Combining a CNS-Active Moiety with a Bioactive Scaffold: The dimethoxyphenyl group is a well-established pharmacophore for central nervous system targets. While the 2,5- and 3,4-substitution patterns are more extensively studied, the 3,5-dimethoxy arrangement offers a different electronic and steric profile for exploring receptor or enzyme binding. Combining this moiety with the α-amino amide scaffold, known for its favorable drug-like properties and diverse bioactivities (e.g., ion channel modulation, enzyme inhibition), creates an opportunity to direct the molecule toward novel biological targets. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this specific molecule contribute to the broader understanding of structure-activity relationships. By systematically altering components—such as the stereochemistry at the alpha-carbon ((S)-configuration), the nature of the amide substituent (3,5-dimethoxyphenyl), and the length of the amino acid side chain (from the propionamide)—researchers can probe the specific structural requirements for a desired biological effect.

Exploring New Therapeutic Potential: The convergence of these structural motifs suggests potential applications in areas where both the α-amino amide and dimethoxyphenyl groups have shown promise. This could include the development of novel analgesics, anticonvulsants, or modulators of specific enzymes or receptors within the central nervous system. The investigation is therefore a logical step in the exploration of new chemical space for potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(3,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,12H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXFMKLRLSUWKI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC(=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

Stereoselective Synthesis Approaches

Achieving the desired (S)-enantiomer of the final product with high optical purity is paramount. This requires methodologies that can precisely control the three-dimensional arrangement of atoms during the synthesis. Stereoselective strategies focus on either building the chiral center from a prochiral precursor or utilizing a pre-existing chiral starting material.

Asymmetric α-alkylation is a powerful method for constructing chiral α-amino acids from simpler precursors like glycine (B1666218). This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. A common strategy is the alkylation of a chiral Schiff base complex derived from an amino acid. nih.gov For instance, a Ni(II)-complex of a chiral Schiff base of alanine (B10760859) can be alkylated with high diastereoselectivity. acs.org

The general principle involves converting a glycine derivative into a chiral enolate equivalent, which then reacts with an alkylating agent (e.g., methyl iodide to form an alanine derivative). The facial selectivity of the enolate is controlled by the chiral environment, leading to the preferential formation of one enantiomer. nih.govacs.org Recent advancements have also explored the use of chiral organocatalysts, such as BINOL-related aldehydes, to catalyze the direct α-alkylation of unprotected amino esters. rsc.org

Table 1: Comparison of Asymmetric α-Alkylation Approaches

| Method | Chiral Control Element | Precursor | Key Features |

|---|---|---|---|

| Chiral Schiff Base Complex | Ni(II) complex with a chiral ligand | Alanine or Glycine | High diastereoselectivity, methodologically concise. acs.org |

| Chiral Auxiliary | Oxazolidinones, Pseudoephedrine | Glycine | Auxiliary directs alkylation, then is cleaved. wikipedia.org |

While many strategies focus on synthesizing the chiral amino acid first, another approach involves forming the amide bond in an enantioselective manner. Biocatalysis, in particular, offers a green and highly selective alternative. acs.org Enzymes such as lipases or engineered amide synthetases can catalyze the direct coupling of carboxylic acids and amines under mild, aqueous conditions, often with high enantioselectivity. nih.govmdpi.com For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids, showcasing the potential for enzymatic routes to N-aryl amino acid derivatives. acs.org

Another modern approach is the Umpolung Amide Synthesis (UmAS), which reverses the traditional polarity of the reacting partners. This method can forge N-aryl amide bonds with complete conservation of enantioenrichment, avoiding the α-epimerization that can plague conventional coupling methods, especially with racemization-prone substrates. nih.gov

Chiral auxiliaries and catalysts are central to modern asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples include Evans oxazolidinones and pseudoephedrine amides, which can effectively control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In the context of synthesizing the target molecule's alanine core, an auxiliary could be attached to a glycine precursor to direct a diastereoselective methylation.

Chiral catalysts, on the other hand, control the stereoselectivity of a reaction without being covalently bonded to the substrate. They create a chiral environment that favors the formation of one enantiomer over the other. Chiral Lewis acids, for instance, can be used to catalyze conjugate additions to unsaturated amides to create β-amino acid precursors with high enantioselectivity. acs.org Similarly, chiral phosphoric acids have been employed in the enantioselective synthesis of unnatural α-amino acid derivatives. researchgate.net These catalytic methods are often more atom-economical than auxiliary-based approaches. researchgate.net

Table 2: Examples of Chiral Auxiliaries and Catalysts

| Type | Example | Application | Mechanism of Control |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric Alkylation | Forms a chiral enolate with a defined geometry, blocking one face from electrophilic attack. wikipedia.org |

| Chiral Auxiliary | Pseudoephedrine | Asymmetric Alkylation | The auxiliary directs the approach of the electrophile to the enolate. wikipedia.org |

| Chiral Auxiliary | (R)-Phenylglycine amide | Asymmetric Strecker Synthesis | Induces crystallization of one diastereomer, driving the equilibrium. researchgate.net |

| Chiral Catalyst | Chiral Lewis Acids (e.g., Rh(III) complex) | Conjugate Addition | Coordinates with the substrate to create a chiral environment for the nucleophilic attack. acs.org |

Classical and Modern Amide Coupling Procedures

The formation of the amide bond between the carboxylic acid of (S)-alanine and the amino group of 3,5-dimethoxyaniline (B133145) is the final key step. This condensation reaction is thermodynamically unfavorable and requires the activation of the carboxylic acid. nih.gov

Carbodiimides are a cornerstone of amide bond synthesis, particularly in peptide chemistry. creative-peptides.comlibretexts.org Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling agent. nih.gov The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.comfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine (3,5-dimethoxyaniline) to form the desired amide bond. libretexts.orgfishersci.co.uk

A significant drawback of using carbodiimides alone is the potential for racemization of the α-chiral center. peptide.com To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are commonly included. peptide.combachem.com These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and couples efficiently with the amine. bachem.com A major consideration when using DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which must be removed by filtration. nih.govbachem.com Other carbodiimides, such as diisopropylcarbodiimide (DIC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used to circumvent issues with DCU solubility. peptide.comthermofisher.com

Table 3: Common Carbodiimide Coupling Agents

| Reagent | Acronym | Key Characteristics | Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, inexpensive, widely used in organic solvents. creative-peptides.com | Dicyclohexylurea (DCU), insoluble in most organic solvents. bachem.com |

| N,N'-Diisopropylcarbodiimide | DIC | Similar reactivity to DCC. | Diisopropylurea, more soluble than DCU, preferred for solid-phase synthesis. peptide.combachem.com |

An alternative to in-situ activation with coupling agents is the conversion of the carboxylic acid into a more reactive acylating agent prior to reaction with the amine. fishersci.co.uk This is a robust and widely practiced method for amide synthesis.

One of the most common approaches is the formation of an acyl chloride. fishersci.co.uk The protected (S)-alanine can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce the corresponding acyl chloride. fishersci.co.uk This highly electrophilic intermediate then reacts readily with 3,5-dimethoxyaniline, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.co.uk

Other activated carboxylic acid derivatives can also be employed. For example, N-acylbenzotriazoles, prepared from the carboxylic acid and benzotriazole, are effective acylating agents that react cleanly with amines to yield amides. organic-chemistry.org More recently, methods using potassium acyltrifluoroborates as precursors have been developed, which can react with primary amines under acidic conditions in water. acs.org These methods expand the toolkit for amide bond formation, offering alternatives that may be advantageous for specific substrates or reaction conditions. nih.gov

Purification Techniques for Enantiomerically Pure (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide

Ensuring the enantiomeric purity of the final product is paramount. The primary strategy is to start with enantiomerically pure (S)-alanine. However, racemization can sometimes occur during the carboxyl group activation and coupling steps. creative-peptides.com Therefore, robust purification and analytical methods are required to isolate the desired (S)-enantiomer and verify its optical purity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal technique for both analytical assessment of enantiomeric purity and preparative purification.

Chiral HPLC: This is the most direct method for separating enantiomers. google.com It utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (S) and (R) enantiomers, resulting in different retention times. Columns with polysaccharide-based chiral selectors are commonly employed for this purpose. google.com

Crystallization Methods: Crystallization can be a highly effective method for purifying chiral compounds.

Diastereomeric Salt Formation: If the final compound or a synthetic intermediate contains a basic functional group (like the free amine after deprotection), it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. researchgate.net

Preferential Crystallization: In some cases, a saturated solution of a racemic mixture can be seeded with a crystal of the desired enantiomer, inducing the crystallization of that enantiomer exclusively.

Analytical Verification: The enantiomeric excess (ee) of the purified product is typically confirmed using analytical techniques. Besides chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to differentiate between enantiomers.

| Technique | Principle | Application | Notes |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (S) and (R) enantiomers; analytical quantification of enantiomeric excess (ee). google.com | The most common and reliable method for determining optical purity. google.com |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Preparative scale separation of enantiomers. researchgate.net | Requires a suitable basic or acidic handle in the molecule and an appropriate resolving agent. |

| Column Chromatography | Separation based on polarity on an achiral stationary phase (e.g., silica (B1680970) gel). | General purification to remove non-isomeric impurities (e.g., unreacted starting materials, coupling reagents). | Does not separate enantiomers but is a crucial step for removing other impurities. |

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or other isotopically labeled analogues of this compound is valuable for various research applications, including metabolic studies, mechanistic investigations of biological targets, and as internal standards in quantitative mass spectrometry. nih.govresearchgate.net Labeling can be achieved by incorporating isotopes at specific positions within the molecule, typically by using a labeled precursor in the synthesis. researchgate.net

Labeling the Alanine Moiety: To introduce deuterium (B1214612) into the alanine backbone, commercially available deuterated (S)-alanine can be used as the starting material. For instance, (S)-alanine-2,3,3,3-d₄ would result in a product deuterated at the α- and β-positions of the propionamide (B166681) core. Stereospecific deuteration at a single position can also be achieved through more complex, multi-step syntheses, often involving enzymatic reactions or stereoselective reductions. nih.govresearchgate.net

Labeling the Aromatic Ring: Deuterium can be introduced onto the 3,5-dimethoxyphenyl ring through several methods:

Using a Labeled Precursor: Starting the synthesis with a pre-labeled 3,5-dimethoxyaniline, such as 3,5-dimethoxyaniline-2,4,6-d₃, would yield the desired labeled product directly upon coupling.

Acid-Catalyzed H-D Exchange: Aromatic protons can sometimes be exchanged for deuterium by treatment with a strong deuterated acid (e.g., D₂SO₄) at elevated temperatures. The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to electrophilic substitution, potentially allowing for exchange at the ortho positions (2, 4, and 6).

The choice of labeling strategy depends on the desired position and number of isotopic labels. The synthesis must be carefully planned to ensure the label is not lost during subsequent reaction steps. nih.gov

| Labeling Strategy | Labeled Precursor/Reagent | Position of Label | Description |

| Alanine Backbone Labeling | (S)-Alanine-d₄ | α- and β-carbons of the propionamide moiety | The most straightforward approach using a commercially available labeled amino acid. |

| Stereospecific Alanine Labeling | Multi-step synthesis involving chiral reagents or enzymes | Specific C-H bond (e.g., α-carbon) | Provides probes for stereospecific enzymatic or chemical processes. researchgate.net |

| Aromatic Ring Labeling | 3,5-dimethoxyaniline-dₓ | Phenyl ring | Utilizes a pre-labeled aromatic starting material for direct incorporation. |

| Aromatic H-D Exchange | Deuterated strong acid (e.g., D₂SO₄) | Ortho positions of the phenyl ring (2,4,6) | Post-synthetic modification, though conditions must be compatible with the rest of the molecule. |

Spectroscopic Elucidation and Advanced Structural Characterization of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecule's covalent framework and spatial configuration can be assembled.

Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, distinct signals corresponding to each unique proton are expected. The chemical shift (δ) of each proton is influenced by the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.

The spectrum is anticipated to show a doublet for the three methyl (CH₃) protons, which are coupled to the single proton on the adjacent chiral center. The α-proton (CH), being coupled to the three methyl protons, would appear as a quartet. The two protons of the primary amine (NH₂) typically appear as a broad singlet. The single proton of the secondary amide (NH) would also present as a singlet, though its chemical shift can be highly dependent on solvent and concentration.

In the aromatic region, the two protons ortho to the amide group on the 3,5-dimethoxyphenyl ring are chemically equivalent and would likely appear as a doublet. The single proton in the para position is unique and would appear as a triplet. The six protons of the two equivalent methoxy (B1213986) (OCH₃) groups are expected to produce a sharp singlet. The stereochemistry at the α-carbon is confirmed by these assignments, which are consistent with the (S)-alanine fragment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.50 | s | 1H | -NH-C=O |

| ~6.95 | d | 2H | Ar-H (ortho) |

| ~6.25 | t | 1H | Ar-H (para) |

| ~3.75 | s | 6H | -OCH₃ |

| ~3.60 | q | 1H | α-CH |

| ~2.10 | br s | 2H | -NH₂ |

| ~1.35 | d | 3H | -CH₃ |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. docbrown.info In the spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule.

The carbonyl carbon (C=O) of the amide group typically resonates at a high chemical shift, around 175 ppm. docbrown.info The aromatic carbons show distinct signals: two for the methoxy-substituted carbons, one for the amide-substituted (ipso) carbon, two for the ortho carbons, and one for the para carbon. The methoxy carbons themselves would appear as a single signal around 55 ppm. The aliphatic carbons, namely the α-carbon and the methyl carbon, would be found at lower chemical shifts, reflecting their sp³ hybridization. mdpi.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Amide) |

| ~161.0 | Ar-C (C-OCH₃) |

| ~140.0 | Ar-C (ipso, C-NH) |

| ~106.0 | Ar-C (ortho) |

| ~98.0 | Ar-C (para) |

| ~55.5 | -OCH₃ |

| ~51.0 | α-CH |

| ~20.0 | -CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for probing through-bond and through-space connectivities. sdsu.eduu-tokyo.ac.jp

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For the target molecule, a key cross-peak would be observed between the α-CH quartet and the methyl (CH₃) doublet, confirming the alanine (B10760859) fragment's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. youtube.com It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the α-CH proton to the α-C carbon, the methyl protons to the methyl carbon, and the aromatic protons to their respective aromatic carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com Key HMBC correlations would establish the connectivity between the molecular fragments. For instance, correlations would be expected from the amide proton (NH) to the carbonyl carbon and the ipso-aromatic carbon, and from the α-CH proton to the carbonyl carbon, linking the alanine and dimethoxyphenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's conformation. researchgate.net NOESY can reveal the preferred orientation around the amide bond by showing correlations between the amide proton and either the α-proton or the ortho-aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly useful for identifying polar bonds and functional groups. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching region is particularly informative. The primary amine (-NH₂) is expected to show two distinct bands (symmetric and asymmetric stretches) around 3400-3300 cm⁻¹, while the secondary amide N-H stretch appears as a single, sharp band around 3300 cm⁻¹. researchgate.net

A very strong and sharp absorption band, known as the Amide I band, is expected around 1650 cm⁻¹ due to the C=O stretching vibration. docbrown.info The Amide II band, resulting from N-H bending and C-N stretching, typically appears near 1550 cm⁻¹. Other significant absorptions include C-H stretches for aliphatic and aromatic groups just below and above 3000 cm⁻¹, respectively, and strong C-O stretching bands for the ether linkages of the methoxy groups around 1200-1050 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, 3310 | Medium | N-H Stretch (primary amine) |

| ~3300 | Medium, Sharp | N-H Stretch (secondary amide) |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1590 | Strong | Aromatic C=C Bending |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1205, 1065 | Strong | C-O Stretch (Aryl Ether) |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. scirp.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds that are weak in the IR spectrum often produce strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₆N₂O₃), the exact molecular weight is 224.1161 g/mol . Soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be employed to generate the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 225.1239.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule is expected to fragment in a predictable manner, primarily at the labile amide bond and other susceptible sites. The fragmentation pattern provides valuable information for structural confirmation. Key expected fragmentation pathways include:

Amide Bond Cleavage: The most common fragmentation would occur at the amide C-N bond, leading to the formation of the 3,5-dimethoxyanilinium ion and an acylium ion derived from the (S)-2-aminopropionyl moiety.

Loss of Methoxy Groups: The dimethoxy-phenyl ring can undergo fragmentation through the loss of a methyl radical (•CH₃) to form an [M+H - 15]⁺ ion, followed by the loss of carbon monoxide (CO) or the loss of a methoxy radical (•OCH₃).

Side-Chain Fragmentation: Cleavage adjacent to the amino group in the propionamide (B166681) side chain can also occur.

These fragmentation patterns allow for the unambiguous identification and structural verification of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Structure / Origin | Fragmentation Pathway |

|---|---|---|

| 225.1239 | [M+H]⁺ (Protonated Molecule) | Parent Ion |

| 154.0712 | [C₈H₁₂NO₂]⁺ | Protonated 3,5-dimethoxyaniline (B133145) fragment after amide bond cleavage |

| 72.0449 | [C₃H₆NO]⁺ | (S)-2-aminopropionyl fragment after amide bond cleavage |

| 181.0973 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated parent molecule |

| 210.0998 | [M+H - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 3,5-dimethoxyphenyl chromophore.

The aromatic ring and its substituents (two methoxy groups and the amide nitrogen) constitute the primary chromophoric system. The lone pairs of electrons on the oxygen atoms of the methoxy groups and the nitrogen of the amide group can interact with the π-electron system of the benzene (B151609) ring, influencing the energy of the electronic transitions. The expected absorptions are primarily due to π → π* transitions within the aromatic ring. These transitions are typically observed in the UV region.

The presence of the auxochromic methoxy and amino groups is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Expected λmax (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~220-240 nm | π → π | Benzene Ring (E2-band) |

| ~270-290 nm | π → π | Benzene Ring (B-band) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The key structural insights that would be obtained from XRD analysis include:

Absolute Stereochemistry: Confirmation of the (S)-configuration at the chiral alpha-carbon of the alanine moiety.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, revealing details such as the partial double-bond character of the amide C-N bond and any distortions from ideal geometries.

Intermolecular Interactions: Identification of hydrogen bonding networks, which are expected to be significant given the presence of the amino group (donor), and the amide and methoxy oxygen atoms (acceptors). These interactions dictate the crystal packing arrangement. strath.ac.ukresearchgate.net

The analysis would yield the crystal system, space group, and unit cell parameters that define the crystalline lattice.

Table 3: Key Structural Parameters Obtainable from X-ray Diffraction

| Structural Parameter | Information Provided | Expected Findings |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice | Dependent on crystallization conditions |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit | Precise metric parameters of the crystal lattice |

| Torsion Angles | Conformation of the molecule | Defines the relative orientation of the phenyl ring and the side chain |

| Hydrogen Bond Geometry | Intermolecular packing forces | N-H···O and other potential interactions stabilizing the crystal structure researchgate.net |

| Chirality | Absolute configuration at the stereocenter | Confirmation of the (S)-enantiomer |

Chemical Reactivity and Transformations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

Reactions at the Amine Functionality

The primary amine group in (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide is a key site for nucleophilic reactions, enabling the straightforward introduction of various substituents.

The primary amine readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The high reactivity of acyl halides makes them suitable for acylating even less reactive amines. organic-chemistry.org To successfully acylate the amine function of an amino acid derivative, the pH of the solution is generally raised to 10 or higher to ensure the presence of free amine nucleophiles. almerja.net

Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netmasterorganicchemistry.com This reaction leads to the formation of a stable sulfonamide linkage. The synthesis of N-(α-aminoacyl) sulfonamides can be efficiently carried out, yielding various derivatives without racemization. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl amide | Base (e.g., pyridine, triethylamine) | organic-chemistry.org |

| Benzoyl chloride | N-Benzoyl amide | Base (e.g., pyridine, triethylamine) | nih.gov |

| p-Toluenesulfonyl chloride | N-Tosyl sulfonamide | Base (e.g., pyridine, triethylamine) | researchgate.netmasterorganicchemistry.com |

| Benzenesulfonyl chloride | N-Benzenesulfonyl sulfonamide | Base (e.g., pyridine, triethylamine) | researchgate.net |

Direct N-alkylation of the primary amine can be accomplished using alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov More controlled mono-alkylation can be achieved through reductive amination. nih.gov

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.org This one-pot reaction is a highly efficient method for introducing a wide variety of alkyl groups. manchester.ac.ukacs.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. researchgate.netrit.edu This powerful methodology is atom-economic and can proceed with excellent retention of stereochemistry. rug.nl

Table 2: Common Reagents for Reductive Amination of Primary Amines

| Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | N-Methyl amine | rit.edu |

| Acetaldehyde | Sodium cyanoborohydride | N-Ethyl amine | researchgate.net |

| Acetone | Sodium triacetoxyborohydride | N-Isopropyl amine | rit.edu |

| Benzaldehyde | Sodium cyanoborohydride | N-Benzyl amine | nih.gov |

Reactions at the Amide Functionality

The amide bond in this compound is relatively stable but can undergo transformations under specific conditions.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.orgyoutube.com Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid, yields the corresponding carboxylic acid and the protonated amine. libretexts.org Basic hydrolysis, with a strong base such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and the free amine. youtube.com The rate of alkaline hydrolysis can be influenced by the lipophilicity and steric hindrance of the amide substrates. umich.eduresearchgate.netarkat-usa.org

Transamidation, the exchange of the amine portion of the amide, is a more challenging transformation due to the stability of the amide bond. However, it can be achieved, often with the use of metal catalysts or under strongly basic conditions, to form new amide derivatives. nih.govresearchgate.net

The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to furnish the corresponding secondary amine. This transformation is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction is effective for primary, secondary, and tertiary amides. masterorganicchemistry.comresearchgate.net The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine. chemistrysteps.com

Reactivity of the Aromatic Ring

The 3,5-dimethoxy substitution pattern on the phenyl ring makes it highly electron-rich and, therefore, very susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are strong activating groups and are ortho-, para-directing. In the case of 3,5-disubstitution, the incoming electrophile will be directed to the positions ortho and para to both methoxy groups, which are the 2, 4, and 6 positions of the ring.

Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst. Given the high reactivity of the dimethoxybenzene ring, these reactions can often proceed under mild conditions and may sometimes lead to polysubstitution if not carefully controlled. For instance, halogenation of similarly structured 3-(3,5-Dimethoxyphenyl)sydnones has been reported. researchgate.net

It is important to note that the amide substituent on the aromatic ring is a deactivating group and a meta-director. However, the strong activating and ortho-, para-directing influence of the two methoxy groups is expected to dominate the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy (-OCH₃) groups. masterorganicchemistry.comwikipedia.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. masterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents on the aromatic ring determine the position of substitution.

Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the ring through resonance.

In the case of this compound, the two methoxy groups at positions 3 and 5 exert the dominant influence. They strongly activate the positions ortho and para to them. The potential sites for electrophilic attack are C2, C4, and C6.

C4 Position: This position is ortho to both methoxy groups, making it the most electronically enriched and sterically accessible site. Electrophilic substitution is highly favored at this position.

C2 and C6 Positions: These positions are ortho to one methoxy group and para to the other. They are also activated, but substitution here is generally less favored than at C4 due to potential steric hindrance from the adjacent amide side chain (for C2) and the other methoxy group.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to yield predominantly the 4-substituted product. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the standard SEAr mechanism, involving the formation of a stabilized carbocation intermediate (arenium ion). wikipedia.orglkouniv.ac.in

| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect | Governing Factor |

|---|---|---|---|---|

| Methoxy (-OCH3) | C3, C5 | Strongly Activating | Ortho, Para | Resonance Donation |

| Amide (-NHCOR) | C1 | Moderately Activating | Ortho, Para | Resonance Donation (from N) vs. Induction/Resonance Withdrawal (from C=O) |

Demethylation of Methoxy Groups

The aryl methyl ether linkages in the 3,5-dimethoxy-phenyl group can be cleaved to yield the corresponding di-phenol derivative. This transformation is a common reaction for aryl ethers and is typically achieved using strong Lewis acids or proton acids. researchgate.net

Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. orgsyn.orgnih.gov The reaction is usually performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. orgsyn.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the C-O bond. nih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester releases the free phenol.

Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr) and hydriodic acid (HI) at elevated temperatures, or other Lewis acids such as aluminum chloride (AlCl₃). researchgate.netgoogle.com The choice of reagent can depend on the presence of other functional groups in the molecule. BBr₃ is often preferred for its high efficiency and relatively mild conditions compared to high-temperature acid cleavage. researchgate.netresearchgate.net

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., DCM), low temp (0°C to rt) | High efficiency, mild conditions, wide functional group tolerance. orgsyn.orgnih.gov | Highly corrosive and moisture-sensitive. orgsyn.org |

| Hydrobromic Acid (HBr) | Aqueous solution, high temperature (reflux) | Cost-effective. | Harsh conditions, lower functional group tolerance. researchgate.net |

| Aluminum Chloride (AlCl3) | Inert solvent, often requires excess reagent | Effective for certain substrates. google.com | Can lead to side reactions, stoichiometric amounts needed. |

Stability Studies in Relevant Chemical Environments

The stability of this compound is a critical parameter, with the amide bond being the primary site of potential degradation.

pH-Dependent Stability

The amide bond is known for its considerable stability, a feature essential to the structure of proteins and peptides. masterorganicchemistry.com However, under certain pH conditions, particularly with heating, this bond can undergo hydrolysis. chemguide.co.uklibretexts.org

Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, the amide bond can be hydrolyzed. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com This leads to the cleavage of the C-N bond, yielding (S)-2-aminopropanoic acid (L-alanine) and 3,5-dimethoxyaniline (B133145).

Neutral Conditions: At neutral pH, the rate of non-enzymatic amide hydrolysis is extremely slow at ambient temperatures. nih.govrsc.org Significant cleavage requires elevated temperatures, such as 95°C, as seen in studies of simple peptides. nih.govrsc.org

Alkaline Conditions: Under basic conditions (e.g., NaOH) and with heating, the amide undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uklibretexts.org This process is typically slower than acid-catalyzed hydrolysis but ultimately results in the formation of the sodium salt of (S)-2-aminopropanoic acid and 3,5-dimethoxyaniline. chemguide.co.ukarkat-usa.org

| pH Condition | Stability | Degradation Pathway | Primary Degradation Products |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Labile, especially with heat | Acid-catalyzed hydrolysis | (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |

| Neutral (pH ~7) | Generally stable at ambient temperature | Slow hydrolysis at elevated temperatures | (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |

| Strongly Alkaline (pH > 12) | Labile, especially with heat | Base-catalyzed hydrolysis | Carboxylate salt of (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |

Oxidative Stability

Oxidation of the Aniline Moiety: The 3,5-dimethoxyaniline portion of the molecule is electron-rich and can be susceptible to oxidation. Aniline derivatives can be oxidized to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant. acs.orgacs.org The N-H bond of the amide could also be a site for oxidation.

Oxidation of the Amino Acid Moiety: The primary amino group of the alanine (B10760859) residue can also undergo oxidation. The specific products would depend on the reagents used but could involve conversion to imines or other oxidized nitrogen species.

The presence of antioxidants can mitigate oxidative degradation. nih.gov However, the inherent structure, particularly the activated aniline-type ring, suggests that the compound may be sensitive to strong oxidizing environments. Studies on substituted anilines have shown that they can undergo microsomal N- and C-oxidation, forming products such as N-oxides and hydroxylamines. researchgate.netnih.gov

| Potential Oxidant | Susceptible Functional Group(s) | Potential Reaction Type |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Aromatic ring, Primary amino group | Hydroxylation, N-oxidation |

| Peroxy acids (e.g., m-CPBA) | Primary amino group, Amide nitrogen | N-oxidation |

| Strong Oxidants (e.g., KMnO4) | Aromatic ring, Alkyl side chains | Ring opening, side-chain oxidation |

| Atmospheric Oxygen (autoxidation) | Aromatic ring (aniline moiety) | Formation of colored degradation products |

Advanced Stereochemical Investigations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

Chiral Recognition and Separation Techniques

The separation of enantiomers and the assessment of enantiomeric purity are critical steps in the characterization of a single-enantiomer compound like (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide. This involves differentiating it from its mirror image, the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of a racemic mixture and determining the enantiomeric purity of a sample. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

For amino acid amides, direct separation without derivatization is often preferred to avoid additional reaction steps and potential impurities. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives due to their ability to engage in multiple types of chiral recognition interactions (e.g., hydrogen bonding, ionic interactions, and steric repulsion).

The assessment of enantiomeric purity involves chromatographically separating the (S)- and (R)-enantiomers and comparing their respective peak areas. The enantiomeric excess (ee), a measure of purity, is calculated from these areas.

Illustrative HPLC Method for Enantiomeric Purity Assessment

The following table outlines a hypothetical, yet typical, set of starting conditions for the chiral HPLC analysis of this compound. Optimization would be required to achieve baseline separation.

| Parameter | Condition | Purpose |

| Column | Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | Employs a teicoplanin-based CSP known for broad selectivity for amino acid derivatives. |

| Mobile Phase | Methanol / Water / Formic Acid (e.g., 80:20:0.1 v/v/v) | A polar ionic mode mobile phase that facilitates interaction with the CSP. The acid modifier controls the ionization state of the analyte and CSP. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |

| Detection | UV at 254 nm or 275 nm | The dimethoxy-phenyl group is expected to have strong UV absorbance at these wavelengths. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Under these conditions, the two enantiomers would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric purity of the (S)-isomer.

Crystallization-Based Chiral Resolution

Crystallization-based methods are powerful techniques for separating enantiomers on a preparative scale. These methods exploit the fact that diastereomers have different physical properties, including solubility.

One common strategy is diastereomeric salt formation . The racemic mixture of 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, which is basic at the amino group, would be reacted with a single enantiomer of a chiral acid (a resolving agent), such as (2R,3R)-tartaric acid. ut.ac.ir This reaction forms a pair of diastereomeric salts:

[(S)-amine • (R,R)-tartrate]

[(R)-amine • (R,R)-tartrate]

Because these salts are diastereomers, they possess different solubilities in a given solvent. Through careful selection of a solvent and controlled crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize out of the solution. ut.ac.irresearchgate.net The solid, diastereomerically pure salt can then be collected by filtration. Finally, treatment of the purified salt with a base will neutralize the tartaric acid and liberate the desired, enantiomerically pure this compound.

Another technique is preferential crystallization , which can be applied if the racemic compound crystallizes as a conglomerate (a mechanical mixture of separate (S) and (R) enantiomer crystals). google.com In this process, a supersaturated solution of the racemate is seeded with a pure crystal of the desired (S)-enantiomer, inducing the crystallization of only that enantiomer.

Chiroptical Properties

Chiroptical properties are the characteristic optical responses of chiral molecules to polarized light. These properties are fundamental to confirming the identity and absolute configuration of an enantiomer.

Optical Rotation and Specific Rotation Measurements

Optically active compounds like this compound have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical rotation, and the angle of rotation is measured using an instrument called a polarimeter. libretexts.org The measured value is the observed rotation (α) .

The observed rotation depends on several factors, including the compound's concentration, the length of the sample tube (path length), temperature, solvent, and the wavelength of the light used. libretexts.orgwikipedia.org To obtain a standardized value that is an intrinsic property of the compound, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (c × l)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length of the sample tube in decimeters (dm).

The (S)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its (R)-enantiomer. A positive (+) sign indicates dextrorotatory (clockwise) rotation, while a negative (-) sign indicates levorotatory (counter-clockwise) rotation.

Hypothetical Specific Rotation Data

The following table presents a hypothetical specific rotation value for the compound, illustrating how such data would be reported.

| Compound | Specific Rotation [α]D20 | Concentration | Solvent |

| This compound | +XX.X° | c = 1.0 | Methanol |

| (R)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide | -XX.X° | c = 1.0 | Methanol |

This value serves as a crucial physical constant for the characterization of the enantiomerically pure substance.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of a chiral molecule. It measures the difference in absorption of left and right circularly polarized light by the molecule as a function of wavelength. nih.gov

The resulting ECD spectrum is a plot of this differential absorption (Δε) versus wavelength. The spectrum is a unique fingerprint for a particular enantiomer; its mirror-image enantiomer will produce an ECD spectrum that is a mirror image of the first.

For this compound, the absolute configuration would be confirmed by comparing its experimentally measured ECD spectrum with a theoretically predicted spectrum generated by quantum chemical calculations. If the experimental spectrum for the synthesized compound matches the calculated spectrum for the 'S' configuration, the absolute configuration is confirmed. The chromophores in the molecule—the 3,5-dimethoxyphenyl ring and the propionamide (B166681) group—would give rise to characteristic positive or negative bands (Cotton effects) in the ECD spectrum that are highly sensitive to the stereochemistry at the chiral center.

Pre Clinical Biological and Pharmacological Investigations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

In Vitro Biological Activity Screening (General)

No specific in vitro screening data for (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide was found in the public domain. Research into related chemical structures, such as other amino acid derivatives and compounds containing dimethoxyphenyl moieties, has been conducted, but direct experimental results for the subject compound are not available.

Antimicrobial Activity against Microbial Strains

There are no available studies detailing the antimicrobial, antibacterial, or antifungal activity of this compound against any tested microbial strains. While the antimicrobial properties of various other protected amino acids and novel synthetic compounds are an active area of research, specific data, such as minimum inhibitory concentration (MIC) values or zones of inhibition for this particular compound, have not been published.

Anti-inflammatory Effects

Preclinical investigations into the anti-inflammatory effects of this compound have not been reported. Consequently, there is no information regarding its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenases (COX).

Antioxidant Capacity

No studies were identified that evaluated the antioxidant capacity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP) assays, have not been reported for this compound.

Anticancer Activity against Cell Lines

The cytotoxic or antiproliferative effects of this compound against cancer cell lines have not been documented in available scientific literature. While compounds containing a 3,5-dimethoxyphenyl fragment have been investigated for anticancer properties, specific data, such as IC50 values for this molecule against cell lines like HeLa, MCF-7, or HCT116, are absent. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Specific mechanistic studies focusing on the enzyme inhibition profile of this compound are not available.

Histone Deacetylase (HDAC) Inhibition

There is no published evidence to suggest that this compound has been investigated as a potential Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and affecting gene expression. wikipedia.orgnih.gov While this is an important area of cancer research, no data links this specific compound to HDAC inhibition. wikipedia.org

Based on a comprehensive search for preclinical biological and pharmacological data, there is currently no publicly available scientific literature or research data regarding "this compound" that directly addresses the specific topics outlined in your request.

Extensive searches for studies on this compound's activity related to Thymidylate Synthase inhibition, other enzyme targets, specific receptor binding affinities, ligand-receptor docking, allosteric modulation, or structure-activity relationships of its derivatives yielded no specific results.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The information required to populate the requested sections and data tables does not appear to be available in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structural Variations of the Dimethoxyphenyl Group

The biological activity of N-aryl-alpha-amino amides, including this compound, is significantly influenced by the substitution pattern on the phenyl ring. While specific structure-activity relationship (SAR) studies for the 3,5-dimethoxy substitution of this particular compound are not extensively detailed in publicly available literature, general principles can be drawn from related classes of compounds, such as 2,5-dimethoxyphenyl isopropylamine (B41738) analogues. In these related series, variations in the substitution on the phenyl ring have been shown to modulate receptor affinity and functional activity.

For the N-(3,5-dimethoxy-phenyl) moiety, modifications can be systematically explored to probe the electronic and steric requirements for optimal biological efficacy. Key variations could include altering the position and number of methoxy (B1213986) groups, as well as replacing them with other substituents.

Table 1: Postulated Impact of Structural Variations of the Dimethoxyphenyl Group on Biological Activity

| Position of Methoxy Groups | Other Substituents | Expected Impact on Activity | Rationale |

| 2,5-dimethoxy | - | Potentially altered receptor binding profile | Isomeric variations can change the molecule's conformation and interaction with binding sites. |

| 3,4-dimethoxy | - | May affect metabolic stability and activity | Changes in the electronic distribution can influence interactions with metabolizing enzymes and target receptors. |

| 3,4,5-trimethoxy | - | Increased steric hindrance could decrease binding affinity | Additional bulky groups may prevent optimal orientation within the receptor's binding pocket. |

| 3-methoxy-5-hydroxy | - | Introduction of a hydrogen bond donor may alter binding | A hydroxyl group can form hydrogen bonds that are not possible with a methoxy group, potentially increasing or decreasing affinity. |

| 3,5-diethoxy | - | Increased lipophilicity could enhance membrane permeability | Larger alkyl groups on the ether oxygen can increase the compound's ability to cross biological membranes. |

| 3,5-difluoro | - | Electron-withdrawing groups can alter electronic properties | Fluorine substitution can significantly change the acidity of nearby protons and the overall electronic nature of the ring, impacting target interactions. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound analogues is not available.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of the biological activity of chiral molecules like 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide. The spatial arrangement of the amino group and the N-aryl moiety around the chiral center of the alanine (B10760859) core can lead to significant differences in pharmacological properties between enantiomers. Generally, one enantiomer (the eutomer) exhibits significantly higher affinity for the biological target and greater efficacy than the other (the distomer).

For α-amino amides, the (S)-configuration is often the more active enantiomer, as it corresponds to the naturally occurring L-amino acids that are recognized by many biological systems, including enzymes and receptors. It is highly probable that this compound interacts with its biological target in a stereospecific manner. The (R)-enantiomer may have significantly lower or no activity.

Table 2: Postulated Comparison of Biological Efficacy of Stereoisomers

| Stereoisomer | Relative Binding Affinity | Relative Efficacy | Rationale |

| (S)-enantiomer | High | High | The spatial orientation of the substituents likely allows for optimal interaction with the binding site on the biological target. |

| (R)-enantiomer | Low | Low to negligible | The mirror-image configuration may sterically hinder proper binding or orient key interacting groups incorrectly within the binding site. |

| Racemic mixture | Intermediate | Intermediate | The observed activity would be the average of the high-activity (S)-enantiomer and the low-activity (R)-enantiomer, present in equal amounts. |

Note: This table represents a generalized expectation based on the common stereoselectivity of biologically active molecules. Specific experimental data comparing the enantiomers of 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide is not available in the reviewed literature.

Prodrug and Pro-chemical Strategies (excluding clinical human data)

Prodrug strategies are often employed to overcome pharmacokinetic challenges such as poor permeability across biological barriers or rapid metabolism. For a primary amine-containing compound like this compound, the amino group can be temporarily masked with a promoiety that is later cleaved in a desired physiological compartment to release the active parent drug.

In Vitro Enzymatic Cleavage in Tissue Homogenates (e.g., Rat Brain Homogenate)

The brain is a common target for neurologically active compounds. To be effective, a brain-targeted prodrug must not only cross the blood-brain barrier but also be efficiently converted to the active drug within the brain parenchyma. The enzymatic stability and cleavage of prodrugs can be assessed in vitro using tissue homogenates. Rat brain homogenates contain a variety of enzymes, including peptidases and amidases, that can potentially hydrolyze an amide-based promoiety from the parent drug.

Studies on related amide prodrugs have shown that the rate of cleavage is highly dependent on the nature of the promoiety. For instance, attaching an amino acid or a small peptide can target specific peptidases that are present in the brain. The stability of the amide bond in these prodrugs is a key factor; it must be stable enough to prevent premature cleavage in the systemic circulation but labile enough to be cleaved by brain-specific enzymes.

Table 3: Illustrative In Vitro Half-life of Hypothetical Prodrugs in Rat Brain Homogenate

| Prodrug Moiety | Linkage | Half-life (t½) in Rat Brain Homogenate (minutes) | Putative Cleaving Enzyme Class |

| N-Acetyl | Amide | > 120 | Amidases (slow cleavage) |

| N-Glycyl | Amide | ~ 60 | Aminopeptidases |

| N-Prolyl | Amide | ~ 90 | Prolidases |

| N-(L-Phenylalanyl) | Amide | ~ 45 | Aminopeptidases with preference for aromatic residues |

Note: The data presented in this table is hypothetical and serves to illustrate the expected differences in enzymatic cleavage based on the promoiety. Specific experimental data for prodrugs of this compound in rat brain homogenate is not available.

Permeability Studies Across Simulated Biological Barriers

A primary goal of prodrug design is often to enhance the permeability of a drug across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. The Caco-2 cell monolayer is a widely used in vitro model that simulates the human intestinal barrier. Permeability is typically measured as the apparent permeability coefficient (Papp).

By masking the polar amino group of this compound with a more lipophilic promoiety, the resulting prodrug is expected to have a higher Papp value, indicating better potential for passive diffusion across cell membranes.

Table 4: Postulated Permeability of this compound and a Hypothetical Prodrug Across a Caco-2 Monolayer

| Compound | Apparent Permeability Coefficient (Papp, cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

| This compound | Low (e.g., < 1 x 10⁻⁶) | ~ 1 | Poor passive permeability due to polarity of the primary amine. |

| Hypothetical N-lipophilic promoiety prodrug | Moderate to High (e.g., > 5 x 10⁻⁶) | ~ 1 | Increased lipophilicity leads to enhanced passive permeability. |

Note: This table provides expected outcomes from a permeability study based on general principles of prodrug design. Specific Caco-2 permeability data for this compound and its prodrugs are not available in the public domain.

Computational and Theoretical Studies of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org This method is crucial in drug discovery for identifying potential protein targets and understanding how a ligand, such as (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, might interact with a receptor's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them to identify the most favorable binding mode.

Once a docking pose is predicted, a detailed analysis of the interactions between the protein and the ligand is essential. nih.gov These interactions are the foundation of molecular recognition and binding affinity. They are broadly classified as polar (charge-based) and non-polar interactions. youtube.com Key interactions include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide and amino groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the phenyl ring of the compound and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Interactions: Interactions involving pi systems, such as pi-pi stacking between aromatic rings or cation-pi interactions.

A typical analysis would summarize these interactions, identifying the specific amino acid residues involved and the distances of the bonds, as illustrated in the hypothetical table below.

Interactive Table: Illustrative Protein-Ligand Interactions for this compound with a Hypothetical Protein Target

| Interaction Type | Ligand Atom(s) | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino Group (NH2) | ASP 120 (OD1) | 2.8 |

| Hydrogen Bond | Amide NH | GLU 85 (OE2) | 3.1 |

| Hydrophobic | Phenyl Ring | PHE 150, LEU 78 | N/A |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Docking programs use scoring functions to estimate the binding energy of the ligand-protein complex, typically expressed in kcal/mol. nih.gov This value represents the binding affinity, with a more negative value indicating a more stable and favorable interaction. The binding energy is a composite of various energetic contributions, including electrostatic and van der Waals interactions. mdpi.com Comparing the calculated binding energies of this compound against a panel of different protein targets can help prioritize which targets are most likely to bind the compound with high affinity.

Interactive Table: Example Binding Energy Calculations for this compound

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Target A | XXXX | -8.5 |

| Target B | YYYY | -7.2 |

Note: The data in this table is hypothetical and serves as an example of how results would be presented.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular structure, stability, and reactivity without the need for experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comindexcopernicus.com DFT calculations can determine the optimized geometry of this compound and analyze its molecular orbitals.

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A small energy gap suggests that the molecule is more reactive. Other related properties, such as electronegativity (χ), hardness (η), and softness (S), can also be calculated from these orbital energies to further describe the molecule's chemical behavior. mdpi.com

Interactive Table: Illustrative DFT-Calculated Quantum Chemical Parameters

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 4.7 | Indicates chemical reactivity and stability |

| Hardness | η | 2.35 | Resistance to change in electron distribution |

| Softness | S | 0.42 | Reciprocal of hardness, indicates reactivity |

Note: The values presented in this table are for illustrative purposes to demonstrate the output of a DFT calculation.

Interactive Table: Example of NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 3.5 |

| π (C4-C5) | π* (C2-C3) | 15.2 |

Note: This table is a hypothetical representation of NBO analysis results. LP denotes a lone pair, π and π are bonding and anti-bonding pi orbitals, and σ* is an anti-bonding sigma orbital.*

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. This involves calculating the energy of a large number of possible structures to create an energy landscape. The global minimum on this landscape corresponds to the most stable conformation of the molecule, which is often the most biologically relevant structure. Understanding the preferred conformations is crucial for accurate molecular docking simulations and for interpreting its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. echemi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. plos.org For this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent, most commonly water, to mimic physiological conditions.